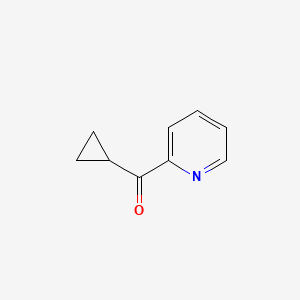

Cyclopropyl(2-pyridyl)methanone

Descripción

Role as a Building Block for Complex Organic and Bioactive Molecules

Cyclopropyl(2-pyridyl)methanone serves as a crucial starting material or intermediate in the synthesis of more complex organic and bioactive molecules. chemicalbook.comresearchgate.netminakem.comnih.gov Its structure allows for a variety of chemical transformations, making it a versatile scaffold for constructing novel compounds with potential therapeutic applications. chemicalbook.comnih.gov The cyclopropyl (B3062369) group, in particular, offers unique reactivity and stereochemical control, enabling the creation of intricate chemical structures. chemicalbook.com This has led to its use in the development of a wide range of compounds, including those with applications in pharmaceuticals and agrochemicals.

The incorporation of the cyclopropyl moiety can lead to the synthesis of benzo-fused nitrogen rings, which are important structural motifs in many biologically active compounds. chemicalbook.com Furthermore, derivatives of this compound have been utilized in the synthesis of compounds with potential anticancer and antituberculosis activities. The ability to use this compound as a building block facilitates the exploration of new chemical space and the development of novel molecules with desired biological activities. chemicalbook.comnih.gov

Enzyme Interaction and Modulation

The chemical structure of this compound and its derivatives allows for significant interactions with various enzymes, playing a role in their modulation and inhibition.

The introduction of a cyclopropyl group can divert metabolism away from major CYP pathways, such as CYP3A4, towards less clinically significant ones, thereby minimizing the risk of adverse interactions. hyphadiscovery.com However, it is important to note that in some cases, the cyclopropyl group itself can undergo oxidation, highlighting the complexity of its metabolic fate. nih.gov

Interactive Data Table: Impact of Cyclopropyl Group on Metabolic Stability

| Feature | Description | Reference |

| Mechanism | The high C-H bond dissociation energy of the cyclopropyl ring reduces susceptibility to oxidative metabolism by CYP enzymes. | hyphadiscovery.com |

| Benefit | Enhances metabolic stability and can increase the half-life of a drug. | hyphadiscovery.comnih.gov |

| Example | The use of a cyclopropyl ring in the drug pitavastatin (B1663618) diverts metabolism away from CYP3A4. | hyphadiscovery.com |

| Consideration | In some molecular contexts, the cyclopropyl ring itself can be a site of metabolism. | nih.gov |

Beyond CYP enzymes, derivatives containing the cyclopropyl structure can interact with and modulate other metabolic enzymes. For instance, the inactivation of certain enzymes can occur through mechanisms involving the cyclopropyl group. researchgate.net The interaction can be complex, sometimes involving the formation of metabolic intermediate complexes where a metabolite binds tightly to the enzyme, preventing its normal function. researchgate.net

Derivatives of this compound have shown significant potential in targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype. nih.gov These receptors are implicated in various neurological processes and are a key target for treatments of conditions like depression and nicotine (B1678760) addiction. nih.govnih.gov

The rigid cyclopropane (B1198618) ring can be introduced into molecules to improve their selectivity for the α4β2-nAChR subtype. nih.gov This enhanced selectivity is a crucial factor in developing therapeutic agents with fewer side effects. nih.gov Research has identified chiral cyclopropane analogs as highly potent and selective partial agonists for α4β2-nAChRs, demonstrating antidepressant-like properties in preclinical models. nih.gov

Interactive Data Table: Cyclopropane Analogs and α4β2-nAChR Interaction

| Compound Aspect | Finding | Reference |

| Structural Modification | Introduction of a rigid cyclopropane ring in place of more metabolically labile groups. | nih.gov |

| Receptor Selectivity | Improved subtype selectivity for α4β2-nAChRs over other nAChR subtypes. | nih.gov |

| Pharmacological Effect | Demonstrated antidepressant-like properties in animal models. | nih.gov |

| Significance | Potential for developing safer and more effective treatments for depression. | nih.gov |

Eukaryotic elongation factor 2 kinase (eEF-2K) is an enzyme that plays a critical role in regulating protein synthesis and has emerged as a potential target for cancer therapy. mdpi.comnih.govpatsnap.com Inhibition of eEF-2K can disrupt the survival mechanisms of cancer cells. mdpi.compatsnap.com

While direct studies on this compound's effect on eEF-2K are not extensively documented in the provided results, the development of inhibitors for this kinase often involves heterocyclic structures like pyridine (B92270). nih.gov Thieno[2,3-b]pyridine analogues, for example, have been synthesized and shown to inhibit eEF-2K activity. nih.gov The structural motifs present in this compound make its derivatives interesting candidates for exploration as eEF-2K inhibitors. The general principle involves designing small molecules that can bind to the kinase's active site and block its function. nih.govpatsnap.com

Antimicrobial Activities

The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with therapeutic properties, including antimicrobial and antiviral activities. nih.gov Derivatives of cyclopropane also exhibit a range of biological activities, including antibacterial and antifungal properties. nih.gov

The combination of these two structural features in derivatives of this compound suggests a strong potential for antimicrobial activity. nih.govnih.gov Studies have shown that amide derivatives containing a cyclopropane ring exhibit moderate to excellent activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The antimicrobial efficacy is often influenced by the specific substitutions on the aryl and amide groups. nih.gov Molecular docking studies have suggested that these compounds may exert their antifungal effects by interacting with essential fungal enzymes like CYP51. nih.gov

Interactive Data Table: Antimicrobial Potential of Cyclopropane and Pyridine Derivatives

| Structural Moiety | Observed Activity | Target Organisms | Reference |

| Pyridine | Antimicrobial, Antiviral | Bacteria, Fungi, Viruses | nih.gov |

| Cyclopropane | Antibacterial, Antifungal | S. aureus, E. coli, C. albicans | nih.gov |

| Combined Derivatives | Potential for synergistic or enhanced antimicrobial effects. | Various pathogens | nih.govnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSSXPFERULBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341861 | |

| Record name | Cyclopropyl(2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57276-28-5 | |

| Record name | Cyclopropyl(2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropanecarbonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropyl 2 Pyridyl Methanone and Its Analogues

General Synthetic Strategies for α-Cyclopropyl Ketones

The creation of α-cyclopropyl ketones, including cyclopropyl(2-pyridyl)methanone, generally involves two key stages: the formation of a suitable ketone precursor followed by the introduction of the cyclopropane (B1198618) ring.

Formation of 2-Pyridyl Ketone Precursors

The synthesis of 2-pyridyl ketone precursors is a critical first step. A common method involves the oxidation of the corresponding alcohol, 2-pyridinemethanol. chemicalbook.comgoogle.com Various oxidizing agents can be employed for this transformation. For instance, a composite catalyst of manganese dioxide (MnO2) supported on acid-modified attapulgite (B1143926) and Fe3O4 has been utilized to achieve high yields under mild conditions. google.com This method offers the advantage of easy catalyst separation and recycling. Another approach involves a multi-step process starting from 2-methylpyridine, which is first chlorinated to 2-chloromethyl pyridine (B92270), then hydrolyzed to 2-pyridinemethanol, and finally oxidized to 2-pyridine carboxaldehyde using sodium hypochlorite (B82951) in the presence of catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. google.com

Furthermore, cyclocondensation reactions provide a versatile route to substituted pyridines, which can then be functionalized to the desired ketone. youtube.com These reactions often involve the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent. youtube.com

Introduction of the Cyclopropyl (B3062369) Ring via Cyclopropanation or Ring-Closing Methods

Once the 2-pyridyl ketone precursor is obtained, the cyclopropyl ring can be introduced through several methods.

Cyclopropanation Reactions: These reactions involve the addition of a carbene or a carbenoid to an alkene. While not directly applied to the ketone itself, this strategy is fundamental to forming the cyclopropane ring which can then be incorporated. For example, engineered myoglobin (B1173299) has been used as a biocatalyst for the cyclopropanation of styrenyl olefins with ethyl α-diazopyruvate, yielding α-cyclopropyl-pyruvates with high stereoselectivity. nih.govutdallas.edu

Ring-Closing Methods: A prevalent strategy involves the intramolecular cyclization of a suitably functionalized ketone. A classic example is the treatment of 5-chloro-2-pentanone (B45304) with a base like sodium hydroxide (B78521) to yield methyl cyclopropyl ketone. orgsyn.org This intramolecular nucleophilic substitution is a key step in forming the three-membered ring.

Hydrogen-Borrowing Catalysis for α-Cyclopropyl Ketone Synthesis

A modern and efficient approach for the synthesis of α-cyclopropyl ketones is through hydrogen-borrowing (HB) catalysis. nih.govacs.org This sustainable method utilizes alcohols as alkylating agents, with water being the only byproduct. nih.govdigitellinc.com The process is typically mediated by a transition-metal catalyst, such as iridium or ruthenium complexes. acs.orgrsc.org

The general mechanism of hydrogen-borrowing catalysis involves three main steps:

Dehydrogenation: The metal catalyst reversibly removes hydrogen from an alcohol to generate an aldehyde or ketone in situ. sci-hub.seacs.org

Condensation: The in situ-generated carbonyl compound undergoes a condensation reaction (e.g., aldol (B89426) condensation) with a nucleophile, such as a ketone enolate. acs.orgdigitellinc.com

Hydrogenation: The resulting intermediate, often an enone, is then reduced by the metal-hydride species, regenerating the catalyst and yielding the alkylated product. acs.orgacs.org

Initial Alkylation of Ketone Substrates under Hydrogen-Borrowing Conditions

In the context of α-cyclopropyl ketone synthesis, the initial step involves the alkylation of a ketone with an alcohol that contains a leaving group. nih.govacs.org This transformation is facilitated by a transition-metal catalyst, which mediates the "borrowing" of hydrogen from the alcohol to form a reactive aldehyde. This aldehyde then reacts with the ketone enolate. acs.orgnih.gov The use of hindered ketones, such as those with ortho-disubstituted phenyl groups, has been shown to be crucial for successful C-C bond formation with higher alcohols. sci-hub.se

Formation of α-Branched Intermediates with Pendant Leaving Groups

The alkylation reaction under hydrogen-borrowing conditions leads to the formation of an α-branched ketone intermediate. acs.org This intermediate is specifically designed to have a leaving group on the newly introduced alkyl chain. The choice of the leaving group is critical for the subsequent cyclization step. nih.govacs.org

Intramolecular Nucleophilic Displacement for Cyclopropane Ring Closure

The final step in this sequence is the intramolecular nucleophilic displacement of the pendant leaving group by the enolate of the ketone. acs.orgnih.gov This ring-closing reaction forms the desired cyclopropane ring. Mechanistic studies have confirmed that this cyclization is the final step in the reaction pathway. For example, an isolated α-branched ketone intermediate bearing a pendant leaving group was shown to cleanly cyclize to the corresponding α-cyclopropyl ketone when treated with a base. acs.orgnih.gov This methodology offers two complementary strategies where the leaving group can be installed on either the ketone or the alcohol substrate. nih.govacs.org

Catalyst Optimization and Reaction Conditions for Hydrogen-Borrowing Approaches

The "hydrogen-borrowing" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally benign strategy for C-C bond formation. nih.govmdpi.com This process enables the use of alcohols as alkylating agents, with water as the primary byproduct. mdpi.com The general mechanism involves the temporary, metal-catalyzed oxidation of a primary alcohol to an aldehyde. This is followed by a base-mediated aldol condensation with a ketone, and subsequent reduction of the resulting enone by the metal hydride species that was formed in the initial dehydrogenation step. nih.govnih.gov

While a direct, optimized synthesis of this compound using a hydrogen-borrowing reaction between 2-acetylpyridine (B122185) and cyclopropanemethanol has not been extensively documented, the optimization of such a reaction would follow established principles for the α-alkylation of ketones. cas.cn

Catalyst Selection: The choice of metal catalyst is paramount. Iridium and Ruthenium complexes are the most effective and widely studied catalysts for this transformation. nih.govorganic-chemistry.org

Iridium Catalysts: Complexes such as [{Ir(cod)Cl}₂] (cod = 1,5-cyclooctadiene) are highly effective for hydrogen-borrowing reactions involving ketones. nih.gov The catalytic activity is often enhanced by the addition of specific phosphine (B1218219) ligands. For instance, bulky monodentate phosphine ligands can, under an oxygen atmosphere, even interrupt the catalytic cycle to favor the formation of the intermediate enone. nih.gov

Ruthenium Catalysts: Ruthenium complexes like [Ru(p-cymene)Cl₂]₂, often paired with bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or DPEphos (bis(2-diphenylphosphino)phenyl)ether), have proven successful in the N-alkylation of amines with alcohols, a mechanistically related process. organic-chemistry.org Non-precious metal catalysts, such as manganese-doped cerium oxide (Mn@CeO₂), are also emerging as cost-effective and robust alternatives for the α-alkylation of ketones. nih.gov

Reaction Conditions Optimization: The efficiency and selectivity of the hydrogen-borrowing alkylation are highly dependent on several factors that require careful optimization.

| Parameter | Variation | Rationale and Research Findings |

| Base | K₂CO₃, Cs₂CO₃, tBuOK | A base is required to facilitate the aldol condensation step between the in situ-generated cyclopropanecarboxaldehyde (B31225) and 2-acetylpyridine. The strength and concentration of the base can influence reaction rates and the formation of side products. Stronger bases like potassium tert-butoxide (tBuOK) are commonly used. nih.gov |

| Temperature | 65 - 130 °C | Higher temperatures are generally required to drive the initial dehydrogenation of the alcohol. nih.govnih.gov Optimization is crucial to ensure efficient reaction without promoting catalyst decomposition or undesired side reactions. For example, some iridium-catalyzed methylations can proceed at a lower temperature of 65 °C. nih.gov |

| Solvent | Toluene (B28343), Dioxane, or solvent-free | The choice of solvent can affect catalyst solubility and stability. High-boiling, non-protic solvents like toluene are often employed. nih.gov In some cases, the alcohol reactant itself can serve as the solvent. organic-chemistry.org |

| Atmosphere | Inert (N₂ or Ar) or O₂ | While typically conducted under an inert atmosphere to protect the catalyst, some iridium-catalyzed systems show accelerated rates under an oxygen atmosphere, which aids in the oxidation step. nih.gov |

Multi-Step Synthesis via Cyclopropyl Methyl Ketone Intermediates

An alternative, well-established route to cyclopropyl ketones involves a multi-step synthesis starting from readily available precursors. This pathway culminates in the formation of cyclopropyl methyl ketone, which can then, in principle, be further elaborated to the target pyridyl derivative. The key steps involve the formation and subsequent cyclization of a halogenated pentanone. orgsyn.org

Hydro-hydrolysis of 2-Methylfuran (B129897) to Acetyl-n-propanol

The synthesis can commence with 2-methylfuran, a biomass-derived chemical. mdpi.com Through a process of catalytic hydroxyalkylation/alkylation under acidic conditions, 2-methylfuran can be converted to γ-acetopropyl alcohol (also known as 4-hydroxypentan-2-one). researchgate.netrsc.org This reaction essentially involves the acid-catalyzed ring-opening and hydration of the furan (B31954) ring.

Recent studies have shown that acidic ion-exchange resins, such as Dowex 50Wx2, can effectively catalyze the reaction between 2-methylfuran and aldehydes. ub.edu A similar principle applies to the hydrolysis to form 4-hydroxypentan-2-one (B1618087), where water acts as the reactant in the presence of an acid catalyst. nih.gov

Chlorination of Acetyl-n-propanol to 5-Chloro-2-pentanone

The resulting 4-hydroxypentan-2-one is then converted to 5-chloro-2-pentanone. This is a classic nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom. A common and effective method involves treating the alcohol with concentrated hydrochloric acid. orgsyn.org The reaction proceeds by protonation of the hydroxyl group, followed by substitution by the chloride ion.

A detailed procedure described in Organic Syntheses involves heating α-acetyl-γ-butyrolactone (a precursor to 4-hydroxypentan-2-one) with a mixture of concentrated hydrochloric acid and water. The reaction is driven by distillation of the product as it forms. orgsyn.org

| Reactant | Reagent | Conditions | Product | Yield |

| α-Acetyl-γ-butyrolactone | Conc. HCl, H₂O | Heating and distillation | 5-Chloro-2-pentanone | 79-90% |

Data sourced from Organic Syntheses, Coll. Vol. 4, p.597 (1963); Vol. 33, p.17 (1953). orgsyn.org

Alkaline Ring-Closing Reaction to Form Cyclopropyl Methyl Ketone Derivatives

The final step in this sequence is an intramolecular cyclization of 5-chloro-2-pentanone to form cyclopropyl methyl ketone. This reaction is typically carried out under strongly alkaline conditions. orgsyn.org The base, usually sodium hydroxide, deprotonates the α-carbon to the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, displacing the chloride at the 5-position to form the three-membered cyclopropane ring.

The reaction is robust and high-yielding. Vigorous stirring is often necessary due to the heterogeneous nature of the reaction mixture. The product, being relatively volatile, is typically isolated by distillation from the reaction mixture. orgsyn.org

| Reactant | Reagent | Conditions | Product | Yield |

| 5-Chloro-2-pentanone | NaOH, H₂O | Heating (reflux) | Cyclopropyl methyl ketone | 69-75% |

Data sourced from Organic Syntheses, Coll. Vol. 4, p.597 (1963); Vol. 33, p.17 (1953). orgsyn.org

Acylation with Cyclopropylcarbonyl Chloride

A more direct approach to forming the C-C bond between the pyridine and cyclopropylcarbonyl moieties is through acylation, where a 2-pyridyl nucleophile reacts with an activated cyclopropanecarboxylic acid derivative, such as cyclopropylcarbonyl chloride.

Reaction of Cyclopropylcarbonyl Chloride with 2-Pyridyl Nucleophiles

The key challenge in this approach is the generation and use of a suitable 2-pyridyl nucleophile. Standard organometallic reagents like Grignard or organolithium species can be difficult to handle when a pyridine nitrogen is present, as it can interfere with the reaction. nih.govresearchgate.net

Formation of the 2-Pyridyl Nucleophile: A 2-pyridyl Grignard reagent (2-pyridylmagnesium bromide or chloride) can be prepared from the corresponding 2-halopyridine (e.g., 2-bromopyridine) and magnesium metal in an ethereal solvent like THF. nih.gov The use of "turbo" Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complexes (i-PrMgCl·LiCl), can facilitate the halogen-metal exchange at milder temperatures. acs.org

Acylation Reaction: Once formed, the 2-pyridyl Grignard reagent can be reacted with cyclopropylcarbonyl chloride. This reaction is a nucleophilic acyl substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling the chloride ion to yield the desired ketone, this compound.

A significant challenge with using highly reactive Grignard reagents for acylation is the potential for a second addition to the newly formed ketone, which would lead to a tertiary alcohol byproduct. To mitigate this, the reaction is typically carried out at low temperatures (e.g., -78 °C). An alternative strategy to ensure the reaction stops at the ketone stage is to use a less reactive organometallic species, such as a Gilman reagent (a lithium dialkylcuprate), which could be prepared from the corresponding 2-pyridyl lithium species and a copper(I) salt. Gilman reagents are known to react with acyl chlorides but not with the resulting ketones. chemistrysteps.com

| Nucleophile Precursor | Reagent for Nucleophile | Acylating Agent | Conditions | Product |

| 2-Bromopyridine | Mg or i-PrMgCl·LiCl | Cyclopropylcarbonyl chloride | Low temperature (e.g., -78 °C) in THF | This compound |

Role of Base in Acylation Reactions

In the synthesis of ketones and amides, including pyridyl derivatives, acylation reactions are fundamental. The efficacy of these reactions often hinges on the presence of a base, which can play multiple, crucial roles. Pyridine and its derivatives are frequently employed, serving not just as simple proton acceptors but also as nucleophilic catalysts. nih.govd-nb.infonih.gov

The dual functionality of a base like pyridine can be summarized as:

Acid Scavenging : In acylations using reactive reagents like acyl chlorides, an acid byproduct (e.g., hydrochloric acid, HCl) is formed. d-nb.inforesearchgate.net A base, such as pyridine or triethylamine, is added to neutralize this acid. d-nb.inforsc.org This prevents the protonation of the amine nucleophile, which would render it unreactive, and shifts the reaction equilibrium towards the product side. d-nb.inforesearchgate.net

Nucleophilic Catalysis : Certain bases, particularly 4-dimethylaminopyridine (B28879) (DMAP) and pyridine itself, can act as nucleophilic catalysts. nih.govbeilstein-journals.org The mechanism involves the base attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive acylpyridinium intermediate. nih.govresearchgate.net This intermediate is a more potent acylating agent than the starting material and is readily attacked by the primary nucleophile (an alcohol or amine). nih.govresearchgate.net After transferring the acyl group, the pyridine catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net The stability and reactivity of the acylpyridinium cation are key to the catalyst's effectiveness, with substituents on the pyridine ring influencing catalytic activity. beilstein-journals.orgcommonorganicchemistry.com For instance, electron-donating groups in the 4-position enhance catalytic power, while bulky substituents in the 2-position can be detrimental. beilstein-journals.orgcommonorganicchemistry.com

The choice of base is therefore critical and depends on the specific substrates and desired reaction outcome, balancing the need for acid neutralization with the potential for catalytic rate enhancement.

Cyclopropanation using Diazo Compounds

The construction of a cyclopropane ring is a key step in forming cyclopropyl ketones. A powerful method for this transformation is the reaction of an alkene with a diazo compound, often mediated by a transition-metal catalyst. beilstein-journals.org This approach is valuable for creating pyridyl cyclopropanes, which merge two important pharmacophores into a single molecular scaffold. d-nb.infobeilstein-journals.org

Reaction of Diazo Compounds with 2-Pyridyl Alkenes

The fundamental process of cyclopropanation involves the reaction of an alkene, such as 2-vinylpyridine, with a diazo compound like ethyl diazoacetate (EDA). masterorganicchemistry.com In this reaction, the diazo compound serves as a precursor to a carbene (:CHCO₂Et), a highly reactive species. The carbene then adds across the double bond of the alkene in a [2+1] cycloaddition to form the cyclopropane ring. umich.edu

While this reaction can occur thermally or photochemically, it often lacks selectivity. masterorganicchemistry.com The introduction of metal catalysts is crucial for controlling the reaction and achieving high yields and stereoselectivity. numberanalytics.com The reaction typically proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene unit to the alkene substrate. rsc.org Recent advancements have also explored the use of pyridotriazoles as stable, solid precursors that generate the reactive heteroaryl diazo species in situ, enhancing the safety and applicability of this method for creating pyridine-functionalized cyclopropanes. nih.govd-nb.infonih.gov

Application of Rhodium and Copper Catalysts in Stereocontrolled Cyclopropane Formation

Control over the stereochemistry of the newly formed cyclopropane ring is a paramount concern in modern synthesis. Chiral catalysts based on rhodium and copper are widely used to achieve high diastereo- and enantioselectivity in cyclopropanation reactions. researchgate.netnumberanalytics.com

Rhodium Catalysts : Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. masterorganicchemistry.comnih.gov The mechanism involves the formation of a rhodium-carbene intermediate. rsc.org By employing chiral ligands on the rhodium center, the catalyst can create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. numberanalytics.comwikipedia.org Catalysts like Rh₂(S-DOSP)₄ have demonstrated high stereoselectivity, particularly for reactions involving electron-deficient alkenes. numberanalytics.com

Copper Catalysts : Copper complexes featuring chiral ligands, such as those with bis(oxazoline) (BOX) or semicorrin structures, are also prominent in asymmetric cyclopropanation. researchgate.netnumberanalytics.com Similar to rhodium, they operate by forming a copper-carbene species. The choice of ligand and copper source (e.g., Cu(I) or Cu(II)) can significantly influence both the yield and the stereochemical outcome. researchgate.net Copper-catalyzed systems have been successfully applied to the synthesis of a variety of cyclopropyl compounds, including those with trifluoromethyl and boronate groups, with high levels of stereocontrol. researchgate.net

The stereoselectivity of these catalytic reactions is influenced by several factors, including the structure of the catalyst, the solvent, and the electronic properties of both the alkene and the diazo compound. commonorganicchemistry.com The ability to fine-tune these parameters allows for the targeted synthesis of specific stereoisomers of complex molecules like this compound analogues.

Synthesis of Cyclopropane α-Amino Acids and Amines

Cyclopropane α-amino acids and their simpler amine counterparts are valuable building blocks in medicinal chemistry. Their synthesis often involves the construction of a cyclopropane ring bearing both a nitro group and a carboxylate ester, followed by the chemical reduction of the nitro group to an amine. nih.govresearchgate.net

Preparation of Nitrocyclopropane (B1651597) Carboxylates

A common and effective route to nitrocyclopropane carboxylates is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org This process typically involves two main steps:

Conjugate Addition : The reaction begins with the conjugate (or Michael) addition of a nucleophile, such as a malonic ester, to a nitroalkene like β-nitrostyrene. nih.govbeilstein-journals.orgresearchgate.net This forms a linear adduct where the nucleophile has added to the carbon-carbon double bond of the nitroalkene. beilstein-journals.orgsctunisie.org

Intramolecular Cyclization : The intermediate adduct is then treated with a halogenating agent (e.g., N-bromosuccinimide) or an oxidant system like (diacetoxyiodo)benzene (B116549) and a halide source. nih.govbeilstein-journals.orgresearchgate.net This facilitates an intramolecular nucleophilic substitution, where the nitronate anion attacks the newly functionalized carbon, displacing a leaving group and closing the three-membered ring. d-nb.infobeilstein-journals.org

An alternative powerful method involves the rhodium(II)-catalyzed reaction of an alkene with an α-nitro-α-diazoester, which directly forms the nitrocyclopropane carboxylate. researchgate.netresearchgate.net These methods provide access to highly functionalized nitrocyclopropanes that are ideal precursors for amino acids. researchgate.net

The table below summarizes a typical MIRC approach for synthesizing a nitrocyclopropane carboxylate.

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | Diethyl malonate + β-Nitrostyrene | Base (e.g., Et₃N) | Diethyl 2-(2-nitro-1-phenylethyl)malonate (Michael Adduct) | nih.gov |

| 2 | Michael Adduct from Step 1 | I₂, DBU | Diethyl 2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | nih.gov |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Reduction of Nitro Groups to Cyclopropane α-Amino Esters

Once the nitrocyclopropane carboxylate is synthesized, the final key transformation is the reduction of the nitro group (–NO₂) to a primary amine (–NH₂). Several methods are available to achieve this conversion while preserving the cyclopropane ring and ester functionalities. commonorganicchemistry.comwikipedia.org

Commonly used reducing agents include:

Catalytic Hydrogenation : This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comnumberanalytics.com Palladium on carbon (Pd/C) is a frequent choice, although Raney nickel is also effective and can be preferred if avoiding dehalogenation is necessary. commonorganicchemistry.commasterorganicchemistry.com

Metal/Acid Systems : A classic and often high-yielding method is the use of a metal, such as zinc (Zn), iron (Fe), or tin(II) chloride (SnCl₂), in the presence of an acid like hydrochloric acid (HCl). researchgate.netcommonorganicchemistry.commasterorganicchemistry.com For the reduction of nitrocyclopropane carboxylates, a system of zinc powder with HCl in isopropanol (B130326) has been shown to be particularly effective, affording the desired cyclopropane α-amino esters in high yields. researchgate.net

A "one-pot" procedure, where the initial cyclopropanation is immediately followed by the reduction step without isolating the nitro-intermediate, has been developed to improve efficiency. researchgate.net The resulting cyclopropane α-amino esters can then be hydrolyzed to the corresponding carboxylic acids if desired. researchgate.netresearchgate.net

| Starting Material | Reagents/Conditions | Product | Yield | Ref. |

| Ethyl 1-nitro-2-phenylcyclopropanecarboxylate | Zn, HCl, i-PrOH | Ethyl 1-amino-2-phenylcyclopropanecarboxylate | 54-99% | researchgate.net |

| Substituted Nitrocyclopropane Carboxylates | H₂, Pd/C | Substituted Cyclopropane α-Amino Esters | Varies | commonorganicchemistry.commasterorganicchemistry.com |

"One-Pot" Procedures for Cyclopropanation and Reduction

"One-pot" reactions, which involve multiple sequential reactions in a single reactor, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of this compound and its analogs, several one-pot strategies have been developed.

One notable approach is the solid-phase synthesis of 4-substituted cyclopropyl phenyl methanones, which are close structural analogs of the target compound. This method involves the in situ generation of the cyclopropyl group via a base-mediated 1,3-substitution of a 4-chlorobutyrophenone (B1345740) derivative, followed by attachment to a resin support. lookchem.comresearchgate.net This technique is particularly valuable for creating libraries of related compounds for screening purposes. lookchem.com

The Kulinkovich reaction and its variants represent a powerful family of one-pot methods for generating cyclopropyl rings. acsgcipr.org The classical Kulinkovich reaction produces cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent like ethylmagnesium bromide. organic-chemistry.orgyoutube.com This can be adapted to synthesize this compound by starting with a pyridine-2-carboxylic acid ester, which would yield 1-(2-pyridyl)cyclopropanol. Subsequent oxidation of the cyclopropanol (B106826) would provide the desired ketone.

Variations of this reaction, such as the Kulinkovich-Szymoniak reaction, allow for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This opens up another synthetic route starting from 2-cyanopyridine (B140075), which would yield a cyclopropylamine (B47189) that could then be converted to the ketone. These titanium-mediated reactions proceed through a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

Furthermore, one-pot, metal-free syntheses of substituted pyridines have been reported, which could be employed to construct the pyridine core of the target molecule with various substituents in a single procedure. znaturforsch.com

Regio- and Stereoselective Synthesis of Cyclopropane Derivatives

Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific isomers of this compound analogs, particularly those with multiple substituents.

The Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) has been shown to be a highly stereoselective method for producing trans-2,3-disubstituted cyclopropyl ketones. nih.govmdpi.com In this reaction, a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, reacts with the chalcone (B49325) to form the cyclopropane ring. By using a pyridyl-containing chalcone, this method can be applied to the synthesis of this compound analogs with a defined trans stereochemistry between the pyridyl group and another substituent on the cyclopropane ring. The reaction typically proceeds with the retention of the stereochemistry of the starting enone. nih.gov

The Kulinkovich reaction can also exhibit diastereoselectivity when using substituted Grignard reagents, leading to the formation of 1,2-disubstituted cyclopropanols with good control over the relative stereochemistry. youtube.com

For enantioselective synthesis, a conceptually novel approach based on a 1,2-chirality transfer has been described for producing enantiomerically enriched bicyclic cyclopropane derivatives. nih.gov This method relies on the photochemical behavior of a carbonyl group to control the formation of a specific enantiomer. While not yet applied directly to this compound, the principles of this strategy could be adapted for the asymmetric synthesis of its chiral analogs.

Scalability and Industrial Viability of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also cost-effective and safe. For the synthesis of this compound, several factors contribute to the industrial viability of certain routes.

Key starting materials, such as cyclopropylmagnesium bromide and various 2-substituted pyridines, are commercially available, which facilitates large-scale production. sigmaaldrich.com For instance, processes for the preparation of 2-cyanopyridine derivatives have been developed that are high-yielding and operate at moderate temperatures, using simple and inexpensive equipment. google.com

The solid-phase synthesis of cyclopropyl phenyl methanones demonstrates a streamlined approach that can be automated for the production of numerous analogs, suggesting potential for scalability. lookchem.comresearchgate.net One-pot procedures, in general, are highly desirable from an industrial perspective as they reduce the number of unit operations, minimize solvent usage, and decrease processing time and cost. researchgate.net

The palladium-catalyzed carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth (B1255716) offers a direct route to aryl cyclopropyl ketones. thieme.de While the use of a palladium catalyst and a specialized organometallic reagent may present cost considerations, such methods are increasingly common in industrial pharmaceutical synthesis due to their high efficiency and functional group tolerance.

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the available synthetic routes to this compound and its analogs highlights the trade-offs between different approaches. The optimal choice of method depends on factors such as the desired substitution pattern, stereochemical requirements, and the scale of production.

| Methodology | Starting Materials | Key Features | Advantages | Limitations | References |

| Friedel-Crafts Acylation | Pyridine, Cyclopropanoyl chloride | Lewis acid catalyst | Traditional, straightforward | Limited to electron-rich pyridines, potential for side reactions | thieme.de |

| Palladium-Catalyzed Carbonylative Cross-Coupling | 2-Iodopyridine, Tricyclopropylbismuth, Carbon monoxide | Palladium catalyst | High functional group tolerance, good yields | Use of toxic CO gas, specialized organobismuth reagent | thieme.de |

| Grignard Reaction with Nitrile | 2-Cyanopyridine, Cyclopropylmagnesium bromide | Grignard reagent | Utilizes commercially available starting materials | Potential for side reactions with the pyridine ring | sigmaaldrich.com |

| Oxidation of Secondary Alcohol | Cyclopropyl(2-pyridyl)methanol | Oxidation step required | Access to precursor alcohol via multiple routes | Adds an extra step to the synthesis | chemicalbook.com |

| Kulinkovich-Type Reactions | Pyridine-2-carboxylic acid ester or 2-cyanopyridine | Titanium-mediated cyclopropanation | One-pot potential, forms cyclopropanol/amine precursors | Requires stoichiometric titanium reagent, subsequent oxidation/conversion needed | acsgcipr.orgorganic-chemistry.orgyoutube.comorganic-chemistry.orgwikipedia.org |

| Corey-Chaykovsky Cyclopropanation | Pyridyl chalcone analog, Sulfur ylide | Stereoselective | Excellent control of trans stereochemistry | Requires synthesis of the chalcone precursor | nih.govmdpi.com |

The traditional Friedel-Crafts acylation is often limited by the electron-deficient nature of the pyridine ring, which can make the reaction sluggish and low-yielding. In contrast, modern cross-coupling methods, such as the palladium-catalyzed carbonylation, offer a more versatile and reliable route, albeit with the need for more complex reagents and catalysts. thieme.de

The Grignard reaction with 2-cyanopyridine is a direct and appealing approach, leveraging readily available starting materials. sigmaaldrich.com However, the reactivity of the Grignard reagent towards the pyridine ring itself must be carefully managed. The oxidation of a precursor alcohol provides a reliable but less direct route. chemicalbook.com

For the synthesis of substituted analogs with controlled stereochemistry, the Corey-Chaykovsky reaction stands out for its ability to produce trans-cyclopropanes selectively. nih.govmdpi.com Kulinkovich-type reactions offer the flexibility of starting from different functional groups like esters or nitriles and can also provide a degree of diastereoselectivity. youtube.com

Ultimately, the choice of synthetic methodology will be guided by the specific goals of the synthesis, balancing factors such as cost, efficiency, stereochemical control, and scalability.

Chemical Reactivity and Reaction Mechanisms of Cyclopropyl 2 Pyridyl Methanone

Oxidation Reactions

The oxidation of cyclopropyl (B3062369) ketones can proceed via different pathways, often involving the cleavage of the strained three-membered ring. The specific outcome is highly dependent on the reaction conditions, including the catalyst and oxidant employed.

Copper-Catalyzed Oxidation with Water as Oxygen Source

While specific studies on the copper-catalyzed oxidation of cyclopropyl(2-pyridyl)methanone using water as the sole oxygen source are not extensively documented in the surveyed literature, the principles of copper-catalyzed ketone oxidation provide a framework for its potential reactivity. Copper catalysts are known to facilitate the aerobic oxidation of ketones, which can lead to either C-C bond cleavage or α-C-H hydroxylation. acs.org These reactions are thought to proceed through a common α-peroxo ketone intermediate. acs.org The ultimate product is determined by the fate of this peroxide.

In a typical copper-catalyzed aerobic oxidation, the mechanism can involve the formation of a key radical species that reacts with molecular oxygen. nih.gov For ketones, this process can be initiated by deprotonation at the α-carbon, followed by single-electron oxidation by the copper catalyst to form a radical. This radical then couples with O₂, and the resulting peroxide can decompose to the final product. nih.gov In the context of this compound, this could trigger a ring-opening C-C cleavage. The presence of additives or specific ligands can influence the reaction pathway; for instance, certain bases or phosphines can act as reductants for the peroxide intermediate, leading to hydroxylation instead of cleavage. acs.org A copper(I)-catalyzed ring-opening cyanation of cyclopropanols has also been developed, which proceeds through a radical process to form β-cyano ketones, highlighting the utility of copper in promoting the cleavage of the cyclopropyl ring. nih.gov

Formation of Pyridin-2-yl-methanones

The transformation of this compound into other pyridin-2-yl-methanone derivatives primarily involves the ring-opening of the cyclopropyl group. This creates a linear carbon chain attached to the pyridin-2-yl carbonyl core, thus forming a new class of substituted pyridin-2-yl-methanones.

One significant transformation is the palladium-catalyzed stereoselective ring-opening reaction. This method efficiently converts aryl cyclopropyl ketones into (E)-α,β-unsaturated ketones. rsc.orgresearchgate.net For this compound, this reaction would yield (E)-1-(pyridin-2-yl)but-2-en-1-one. The reaction is notable for its high stereoselectivity, exclusively producing the E-isomer, and its applicability to both phenyl and heteroaryl cyclopropyl ketones. rsc.org

Table 1: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones

| Entry | Aryl Group | Catalyst System | Product | Yield (%) | Citation |

| 1 | Phenyl | Pd(OAc)₂/PCy₃ | (E)-1-Phenylbut-2-en-1-one | 89 | rsc.org |

| 2 | 4-Methylphenyl | Pd(OAc)₂/PCy₃ | (E)-1-(p-Tolyl)but-2-en-1-one | 81 | rsc.org |

| 3 | 4-Methoxyphenyl | Pd(OAc)₂/PCy₃ | (E)-1-(4-Methoxyphenyl)but-2-en-1-one | 85 | rsc.org |

| 4 | 2-Naphthyl | Pd(OAc)₂/PCy₃ | (E)-1-(Naphthalen-2-yl)but-2-en-1-one | 78 | rsc.org |

| 5 | Thiophen-2-yl | Pd(OAc)₂/PCy₃ | (E)-1-(Thiophen-2-yl)but-2-en-1-one | 65 | rsc.org |

| 6 | Pyridin-3-yl | Pd(OAc)₂/PCy₃ | (E)-1-(Pyridin-3-yl)but-2-en-1-one | 53 | rsc.org |

Furthermore, nickel-catalyzed ring-opening reactions allow for the difunctionalization of cyclopropyl ketones. nih.gov This process can generate valuable γ-substituted silyl (B83357) enol ethers or other 1,3-difunctionalized products. nih.gov Iron-catalyzed reductive ring-opening reactions have also been developed, which proceed through a ketyl radical intermediate, leading to regioselective cleavage of the more-substituted C-C bond of the cyclopropane (B1198618) ring. acs.org Such reactions could transform this compound into various linear pyridin-2-yl-methanone structures, potentially leading to 1,5-dicarbonyl compounds, which are key precursors for the synthesis of other complex molecules, including different pyridine (B92270) derivatives. fiveable.mequimicaorganica.org

Substitution Reactions

Substitution reactions on this compound can occur either on the pyridine ring or involve the ring-opening of the cyclopropyl moiety, driven by nucleophilic or electrophilic partners.

Nucleophilic Substitution Pathways

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing 2-acyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the C4 and C6 positions (para and ortho to the nitrogen, respectively). stackexchange.comquora.com This preference is due to the ability to delocalize the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the C3 or C5 positions does not allow for this stabilization, making these pathways less favorable. stackexchange.comyoutube.com Therefore, reactions with strong nucleophiles would be expected to yield 4- or 6-substituted pyridine derivatives, assuming a suitable leaving group is present or if the reaction proceeds via a Chichibabin-type mechanism with hydride elimination.

In addition to the pyridine ring, the activated cyclopropane ring can undergo nucleophilic ring-opening. Donor-acceptor cyclopropanes, a class to which this compound belongs, are known to react with a wide array of nucleophiles. nih.gov This reaction typically involves the cleavage of the bond between the carbon bearing the acceptor (keto) group and the adjacent unsubstituted carbon, leading to the formation of a γ-substituted ketone.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the pyridine ring is notoriously difficult. The nitrogen atom exerts a strong deactivating effect for two reasons: its electronegativity inductively withdraws electron density from the ring, and under acidic conditions (common for electrophilic substitutions), the nitrogen becomes protonated, creating a highly deactivating pyridinium (B92312) ion. The 2-acyl group is also a deactivating, meta-directing group.

Consequently, electrophilic substitution on this compound is expected to be sluggish and require harsh reaction conditions. quora.com The combined directing effects of the ring nitrogen (directs to C3 and C5) and the meta-directing acyl group (directs to C4 and C6 relative to its own position) would lead to a prediction of substitution primarily at the C5 position. This position is meta to both the deactivating nitrogen and the deactivating acyl group, making it the least deactivated site on the ring. youtube.comstackexchange.com

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organoborane and an organic halide catalyzed by a palladium complex. libretexts.org this compound in its original form is not a direct substrate for this reaction. However, it can be modified to participate in several ways.

As the Halide Partner : A halogen atom (Cl, Br, I) can be introduced onto the pyridine ring, for example, at the C5 position. The resulting halo-substituted this compound can then be coupled with various aryl or heteroaryl boronic acids. The Suzuki coupling of 2-halopyridines is a well-established, though sometimes challenging, transformation. nih.govorganic-chemistry.org

As the Organoboron Partner : The cyclopropyl group itself can be the source of the organoboron reagent. For instance, cyclopropylboronic acid and its derivatives are effective coupling partners in Suzuki reactions with a wide range of aryl and heteroaryl bromides, tolerating numerous functional groups including ketones. audreyli.com This suggests that a bromo-substituted pyridine could be coupled with cyclopropylboronic acid to synthesize a cyclopropyl-substituted pyridine, or conversely, a boronic acid derivative of this compound could be prepared for coupling with a haloarene. The use of potassium cyclopropyltrifluoroborate (B8364958) is another effective strategy for coupling with less reactive aryl chlorides.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a diverse array of biaryl and heteroaryl compounds. nih.govresearchgate.netnih.gov

Table 2: Representative Suzuki-Miyaura Couplings with Cyclopropylboronic Acid

| Entry | Aryl Bromide | Catalyst/Ligand | Base | Product | Yield (%) | Citation |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂/PCy₃ | K₃PO₄ | 4-Cyclopropylacetophenone | 91 | audreyli.com |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂/PCy₃ | K₃PO₄ | 4-Cyclopropylbenzonitrile | 95 | audreyli.com |

| 3 | 2-Bromopyridine | Pd(OAc)₂/PCy₃ | K₃PO₄ | 2-Cyclopropylpyridine | 72 | audreyli.com |

| 4 | 3-Bromopyridine | Pd(OAc)₂/PCy₃ | K₃PO₄ | 3-Cyclopropylpyridine | 78 | audreyli.com |

| 5 | 3-Bromoquinoline | Pd(OAc)₂/PCy₃ | K₃PO₄ | 3-Cyclopropylquinoline | 85 | audreyli.com |

Cycloaddition Reactions Involving Cyclopropyl Ketones

Cyclopropyl ketones, including this compound, are versatile substrates in cycloaddition reactions. The strain energy of the cyclopropane ring provides a thermodynamic driving force for reactions that lead to the formation of more stable five-membered ring systems.

Formal [3+2] Cycloaddition Reactions with Alkene and Alkyne Partners

Formal [3+2] cycloaddition reactions of cyclopropyl ketones with alkenes and alkynes represent an efficient method for the synthesis of highly substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, respectively. nih.govcolab.wsnih.gov These reactions typically proceed through a stepwise mechanism involving the initial cleavage of the cyclopropane ring to generate a 1,3-dipolar or diradical intermediate, which then undergoes addition to the π-system of the reaction partner.

Radical and Photochemical/Photocatalytic Conditions in Cycloadditions

The [3+2] cycloaddition of cyclopropyl ketones can be effectively promoted under radical and photochemical or photocatalytic conditions. nih.govnih.gov Visible light photocatalysis, often employing a ruthenium or similar photosensitizer, provides a mild and efficient pathway for the generation of the necessary radical intermediates. nih.govnih.gov

For cyclopropyl pyridines, a novel "through-(hetero)arene radical transmission" concept has been proposed. researchgate.net In this mechanism, a radical initiator, such as a boryl radical, complexes with the pyridine moiety. This interaction facilitates the transmission of the radical character through the pyridine ring, leading to the selective activation and cleavage of a remote bond, such as the C-C bond of the cyclopropyl group. researchgate.net This dearomatization-rearomatization sequence allows for cycloaddition reactions that would otherwise be challenging. researchgate.net Although this has been demonstrated for cyclopropyl pyridines, a similar mechanism can be envisioned for this compound, where the carbonyl group would further influence the electronic landscape.

SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can catalyze the intermolecular coupling of cyclopropyl ketones with alkynes to afford decorated cyclopentenes. nih.govacs.org This reaction proceeds via a radical relay mechanism, negating the need for a superstoichiometric coreductant. nih.gov The catalytic cycle is initiated by the reversible single-electron transfer from SmI₂ to the cyclopropyl ketone, forming a ketyl radical. nih.govacs.org This intermediate undergoes ring-opening to an enolate/radical species, which then adds to the alkyne. nih.gov The resulting vinyl radical can then participate in a rebound addition to the samarium(III)-enolate, generating a new ketyl radical that propagates the catalytic cycle by reducing another molecule of the starting ketone. nih.gov

An intriguing aspect of this catalysis is the link between the conformation of the ketone and its reactivity. Studies on aryl cyclopropyl ketones have shown that the dihedral angle between the carbonyl group and the aromatic ring influences the efficiency of the cross-coupling. nih.gov For this compound, the conformation will be influenced by the steric and electronic interactions between the carbonyl, cyclopropyl, and pyridyl groups, which in turn will affect the rate and efficiency of the SmI₂-catalyzed coupling.

Stereoselective Aspects of Cycloaddition Reactions

The development of stereoselective cycloaddition reactions of cyclopropyl ketones is a significant area of research, enabling the construction of chiral cyclopentane frameworks with high levels of enantio- and diastereocontrol. nih.govacs.org Asymmetric catalysis of these reactions has been achieved using chiral Lewis acids in conjunction with photoredox catalysis. nih.gov The chiral Lewis acid coordinates to the ketone, creating a chiral environment that directs the approach of the reaction partner to the intermediate 1,3-dipole or diradical.

In the case of this compound, the pyridine nitrogen introduces an additional Lewis basic site, which could potentially interact with the chiral catalyst. This interaction could either enhance or interfere with the stereocontrol, depending on the nature of the catalyst and the reaction conditions. The development of stereoselective cycloadditions for this specific substrate would require careful selection of the chiral catalyst to manage the coordination with both the carbonyl oxygen and the pyridine nitrogen.

Ring-Opening Reactions of the Cyclopropane Moiety

The inherent ring strain of the cyclopropane in this compound makes it susceptible to ring-opening reactions under various conditions, providing access to linear and other cyclic structures.

Enzymatic Ring-Opening Reactions

The enzymatic ring-opening of cyclopropyl-containing molecules is a known metabolic pathway, particularly for compounds containing a cyclopropylamine (B47189) moiety. Cytochrome P450 enzymes can mediate the oxidation of the cyclopropyl group, leading to the formation of reactive ring-opened intermediates. These intermediates can then be trapped by nucleophiles such as glutathione.

While specific studies on the enzymatic ring-opening of this compound are not extensively documented, it is plausible that it could undergo similar metabolic transformations. The ketone functionality could be enzymatically reduced to an alcohol, which might then influence the subsequent ring-opening. Alternatively, direct oxidation of the cyclopropane ring could occur. The presence of the pyridine ring could also influence the interaction of the molecule with the active site of metabolic enzymes. Understanding these potential enzymatic reactions is crucial in the context of drug discovery and development, where cyclopropyl groups are often incorporated to enhance metabolic stability.

Acid-Catalyzed Cleavage of Cyclopropanols

The acid-catalyzed cleavage of cyclopropanols represents a fundamental reaction pathway for these strained three-membered rings. In the presence of an acid, the hydroxyl group of the cyclopropanol (B106826) is protonated, forming a good leaving group (water). This is followed by the cleavage of a carbon-carbon bond of the cyclopropane ring to relieve ring strain, leading to the formation of a carbocationic intermediate. The regioselectivity of this ring-opening is often dictated by the stability of the resulting carbocation.

While direct studies on the acid-catalyzed cleavage of cyclopropanols derived from this compound are not extensively detailed in the reviewed literature, the principles can be inferred from related systems. For instance, in the acid-catalyzed ring-opening of epoxides, a similar three-membered ring system, the reaction proceeds via protonation of the oxygen followed by nucleophilic attack on the most substituted carbon, indicating the formation of a more stable partial positive charge at that position youtube.commasterorganicchemistry.com. This suggests that for a cyclopropanol derived from this compound, cleavage would likely occur to form a carbocation stabilized by the adjacent pyridyl or other substituents.

A study on the tandem Heck–ring-opening of cyclopropyldiol derivatives highlights that the regioselectivity of C–C bond cleavage is influenced by the substitution pattern, with the reaction proceeding to form the more substituted organometallic intermediate researchgate.net. Although this is a metal-catalyzed process, it underscores the importance of substituent effects on the direction of ring opening. In the case of a 2-pyridyl substituted cyclopropanol, the electron-withdrawing nature of the pyridine ring could influence the stability of the carbocationic intermediate and thus the reaction pathway.

Base-Catalyzed Cleavage of Cyclopropanols

The base-catalyzed cleavage of cyclopropanols typically proceeds through a different mechanism than the acid-catalyzed pathway. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. The subsequent ring-opening is driven by the relief of ring strain and results in the formation of a homoenolate or a related carbanionic intermediate. The regioselectivity is influenced by the stability of the resulting carbanion.

Specific literature on the base-catalyzed cleavage of cyclopropanols derived from this compound is scarce. However, general principles of base-catalyzed epoxide ring-opening, another strained three-membered ring system, indicate that the reaction involves a strong nucleophile attacking the less sterically hindered carbon in an SN2-like manner youtube.com. This suggests that for a cyclopropanol derived from this compound, a strong base would likely deprotonate the hydroxyl group, and the resulting alkoxide could facilitate ring-opening by attacking an external electrophile or undergoing rearrangement.

The reactivity of related systems under basic conditions provides some insight. For example, in the alkylation of pyrimidines via sulfur deletion, the use of a strong base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS) is crucial for the generation of the reactive intermediate acs.org. This highlights the utility of strong bases in promoting reactions involving heterocyclic systems.

Asymmetric Ring-Opening Reactions of Cyclopropyl Ketones

Asymmetric ring-opening reactions of cyclopropyl ketones provide a valuable route to chiral molecules. These reactions often employ chiral catalysts to control the stereochemical outcome.

A notable example is the asymmetric ring-opening of cyclopropyl ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex nih.gov. This reaction proceeds via a kinetic resolution process, affording chiral 2,3-dihydropyrroles with high enantioselectivities (up to 97% ee) and yields (up to 98%) under mild conditions nih.gov. This method is applicable to a broad range of cyclopropyl ketones and primary amines, suggesting its potential utility for substrates like this compound nih.gov.

Another strategy involves the rhodium(I)-catalyzed asymmetric ring opening of vinyl cyclopropanes using aryl boronic acids as nucleophiles acs.org. The use of ferrocene-based chiral bisphosphine ligands leads to products with high regioselectivity and enantioselectivity (typically 99:1 r.r. and 88-96% ee) acs.org. While this example involves a vinyl cyclopropane, the principle of using a chiral transition metal complex to control the stereochemistry of the ring-opening is broadly applicable to other activated cyclopropanes, including cyclopropyl ketones.

Furthermore, catalytic asymmetric ring-opening reactions of cyclopropyl ketones with β-naphthols have been achieved using a chiral N,N′-dioxide/scandium(III) complex rsc.org. This method provides access to chiral β-naphthol derivatives in good yields and with good enantioselectivities rsc.org. The success of this catalytic system with various aromatic and vinyl substituted cyclopropyl ketones suggests its potential applicability to this compound.

The table below summarizes the key findings for the asymmetric ring-opening of cyclopropyl ketones.

| Catalyst System | Nucleophile | Product | Enantioselectivity (ee) | Yield | Reference |

| Chiral N,N'-dioxide/Sc(III) | Primary Amines | Chiral 2,3-Dihydropyrroles | Up to 97% | Up to 98% | nih.gov |

| Rh(I)/Chiral Bisphosphine | Aryl Boronic Acids | Chiral Alkenes | 88-96% | - | acs.org |

| Chiral N,N'-dioxide/Sc(III) | β-Naphthols | Chiral β-Naphthol Derivatives | Up to 97% | Up to 99% | rsc.org |

Nucleophilic Attack on Cyclopropyl Quinone Methides

Cyclopropyl quinone methides are reactive intermediates that can be generated from appropriately substituted precursors. The presence of the cyclopropyl group introduces unique reactivity, allowing for subsequent nucleophilic attack and ring-opening or rearrangement reactions.

The electronic properties of substituents on the quinone methide ring strongly influence their stability and reactivity towards nucleophiles nih.gov. Electron-donating groups tend to stabilize the quinone methide, slowing down the rate of nucleophilic addition, while electron-withdrawing groups have a destabilizing effect, leading to faster reaction rates nih.gov. This principle is crucial when considering a pyridyl substituent, which is generally electron-withdrawing.

While direct studies on cyclopropyl quinone methides derived from this compound are not available, research on related pyridinium-based quinone methide precursors provides valuable insights osu.edu. These studies explored nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur-based nucleophiles osu.edu. The reactivity of these systems is dependent on the ability of the pyridinium moiety to act as a leaving group, which can be influenced by its substitution pattern and the reaction conditions osu.edu.

The generation of pyridine o-quinone methides has been reported from the photosolvolysis of vitamin B6, demonstrating that the pyridine ring can be part of a quinone methide structure nih.gov. These intermediates can be trapped by nucleophiles, highlighting their electrophilic nature nih.gov.

Reactivity of the Pyridyl Moiety

Role in Hydrogen Bonding and π-π Interactions

The 2-pyridyl moiety in this compound plays a significant role in mediating non-covalent interactions such as hydrogen bonding and π-π stacking. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking interactions.

Studies on di(2-pyridyl) ketone, a structurally related compound, have shown that it exhibits strong hydrogen bonding interactions due to its electron-rich nature cymitquimica.com. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors. In the solid state, 2-pyridone, a tautomer of 2-hydroxypyridine, forms helical structures through hydrogen bonds wikipedia.org. The amide group in 2-pyridone can engage in hydrogen bonding with other nitrogen- and oxygen-containing species wikipedia.org. In polar solvents, the keto form of 2-pyridone is favored due to stronger hydrogen bonding, with the carbonyl group being a better proton acceptor and the N-H group being a better proton donor stackexchange.comechemi.com.

A study on the complexes of pyridine with small ketones, such as acetone, revealed the formation of an N···C=O n→π* interaction, which is a type of weak interaction involving the delocalization of the lone pair of the pyridyl nitrogen into the antibonding π* orbital of the carbonyl group researchgate.net. This interaction, along with a C-H···O contact, contributes to the stability of the complex researchgate.net.

Modulation of Electronic Properties and Receptor Binding

The 2-pyridyl group in this compound significantly influences the molecule's electronic properties and its potential to bind to biological receptors. The electron-withdrawing nature of the pyridine ring can affect the reactivity of the adjacent carbonyl group and the cyclopropyl ring.

The electronic effect of substituents on the pyridine ring can modulate reaction rates. For instance, in the reductive homocoupling of 2-bromopyridines, electron-withdrawing substituents generally lead to faster reaction rates, following Hammett-defined sigma values rsc.org. This demonstrates the ability of substituents on the pyridine ring to influence the electronic density at the reaction center. The 2-pyridyl group itself is known to be a challenging substituent in cross-coupling reactions due to the lability of the 2-pyridyl-boron bond, which is sensitive to protodeborylation nih.gov.

The pyridyl moiety is a common structural motif in ligands designed for various biological receptors. For example, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors nih.gov. The affinity and selectivity for different receptor subtypes (A1, A2A, and A3) are influenced by the substitution pattern on the pyridine and dihydropyridine (B1217469) rings nih.gov. This highlights the importance of the pyridyl group in directing the interaction with the receptor binding pocket.

In a series of dopamine (B1211576) D4 receptor ligands, the regiochemistry of substitution on a terminal arylpiperazine ring, which is attached to a heteroarylmethyl moiety (including pyridyl), was found to modulate the functional activity of the ligands acs.org. This indicates that the pyridyl group can play a key role in determining the efficacy of a ligand, potentially through specific interactions with amino acid residues in the receptor acs.org. The ability of the pyridyl nitrogen to act as a hydrogen bond acceptor is a crucial factor in these interactions.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly through the lens of quantum mechanics, has become an indispensable tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, which combines the strained cyclopropyl ring with the electronically distinct pyridyl group, computational studies offer a window into its complex reactivity.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the mechanisms of organic reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. DFT calculations are instrumental in determining the energy barriers of reaction pathways, which are crucial for predicting reaction rates and feasibility.

For this compound, the nitrogen atom in the pyridine ring can also play a significant role, potentially acting as an internal Lewis base or influencing the electronic properties of the carbonyl group. DFT calculations can quantify these effects on the reaction barriers. For example, a theoretical study on 2-acetylpyridine (B122185), a related compound, has shown that the orientation of the acetyl group relative to the pyridine ring (cis or trans) has a significant impact on the molecule's stability and electronic properties, which in turn would affect reaction barriers. nih.gov

A hypothetical reaction pathway for the acid-catalyzed ring-opening hydroarylation of this compound could be modeled using DFT. The calculated energy profile would reveal the activation energy required for the initial protonation of the carbonyl oxygen, the subsequent ring-opening of the cyclopropyl cation, and the final nucleophilic attack by an aryl group. researchgate.net

Table 1: Hypothetical DFT-Calculated Reaction Barriers for Key Reaction Steps of Cyclopropyl Ketones

| Reaction Step | Catalyst/Conditions | Model System | Calculated Barrier (kcal/mol) | Reference |

| Nucleophilic Ring Opening | Phosphine (B1218219) | Generic Cyclopropyl Ketone | Not specified | rsc.orgrsc.org |

| Cloke-Wilson Rearrangement | DABCO | Phenyl-substituted Cyclopropyl Ketone | 29.0 (Nucleophilic attack) | nih.gov |

| Ring-Opening Hydroarylation | Brønsted Acid/HFIP | Monosubstituted Cyclopropanes | Not specified | researchgate.net |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)3Cl2 / Lewis Acid | Aryl Cyclopropyl Ketones | Not specified | nih.gov |

This table presents data from studies on related cyclopropyl ketones to illustrate the types of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Analysis of Intermediate Species and Transition States

A cornerstone of computational mechanistic studies is the identification and characterization of intermediate species and transition states along a reaction coordinate. These transient structures are often difficult or impossible to observe experimentally, making computational analysis invaluable.

For this compound, reactions involving the cyclopropyl ring are expected to proceed through various intermediates. For example, in a nucleophile-initiated ring-opening, a zwitterionic intermediate is often proposed. nih.gov DFT calculations can optimize the geometry of such an intermediate and confirm its stability as a local minimum on the potential energy surface.

Transition state theory is fundamental to understanding reaction kinetics. Computationally, transition states are located as first-order saddle points on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For the ring-opening of the cyclopropyl group, the transition state would involve the elongation and eventual cleavage of one of the C-C bonds of the three-membered ring. acs.orgosti.govresearchgate.net

In the case of the DABCO-catalyzed Cloke-Wilson rearrangement of cyclopropyl ketones, DFT studies have successfully characterized the transition states for both the initial nucleophilic attack and the subsequent ring-closing step to form a dihydrofuran ring. nih.gov Similarly, for the phosphine-catalyzed reaction, the transition states for the intramolecular Michael addition and the Wittig reaction have been computationally identified. rsc.orgrsc.org

The structure of the transition state provides crucial information about the factors that influence the reaction's stereoselectivity. For instance, in enantioselective reactions of donor-acceptor cyclopropanes, DFT calculations have been used to model the transition state, revealing key interactions, such as π-π stacking, that rationalize the observed stereochemical outcome. scispace.com

Probing Conformational Effects on Reactivity and Stability

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its stability and reactivity. For this compound, two main conformational degrees of freedom are of particular interest: the orientation of the cyclopropyl ring relative to the carbonyl group and the orientation of the carbonyl group relative to the pyridine ring.

Computational studies on cyclopropyl methyl ketone have shown that the molecule predominantly exists in an s-cis or s-trans conformation, where the double bond of the carbonyl group is either eclipsing or anti-periplanar to a C-C bond of the cyclopropyl ring. uwlax.edu The relative energies of these conformers are determined by a balance of steric hindrance and electronic effects, specifically the conjugation between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

Similarly, for 2-acetylpyridine, theoretical calculations indicate the existence of cis and trans conformers based on the orientation of the acetyl group with respect to the pyridine nitrogen. nih.gov The cis conformer, where the carbonyl oxygen is pointing towards the nitrogen, can be stabilized by an n→π* interaction.

Table 2: Conformational Preferences in Related Ketones

| Compound | Method | Most Stable Conformer | Key Finding | Reference |

| Cyclopropyl Methyl Ketone | Molecular Orbital Calculations | s-cis | The s-cis conformation is the most stable. | uwlax.edu |

| 2-Acetylpyridine | Density Functional Theory (DFT) | cis | The cis conformer is the most stable, likely due to n→π* interactions. | nih.gov |

| (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones | X-ray Analysis | trans (substituents on cyclopropane) | The trans arrangement of donor and acceptor substituents on the cyclopropane ring is confirmed. | nih.gov |

This table summarizes findings from related molecules that inform the likely conformational behavior of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cyclopropyl(2-pyridyl)methanone, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The pyridine ring, being 2-substituted, displays a unique pattern for its four aromatic protons. The cyclopropyl protons appear as complex multiplets in the aliphatic region of the spectrum due to their rigid structure and spin-spin coupling.

The proton on the pyridine ring adjacent to the nitrogen (at the C-6 position) is typically the most deshielded and appears furthest downfield. The remaining three aromatic protons exhibit characteristic coupling patterns (ddd, dt, ddd) that allow for their unambiguous assignment. The single methine proton of the cyclopropyl ring, being adjacent to the electron-withdrawing carbonyl group, is shifted downfield relative to the methylene (B1212753) protons. The four methylene protons on the cyclopropyl ring are diastereotopic and couple with each other and with the methine proton, resulting in two complex multiplets.

A representative analysis of the expected ¹H NMR spectrum is presented below.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.65 - 8.75 | ddd | J ≈ 4.8, 1.7, 0.9 |

| Pyridine H-4 | 7.80 - 7.90 | dt | J ≈ 7.7, 1.7 |

| Pyridine H-3 | 8.05 - 8.15 | d | J ≈ 7.8 |

| Pyridine H-5 | 7.45 - 7.55 | ddd | J ≈ 7.7, 4.8, 1.1 |

| Cyclopropyl-CH | 2.60 - 2.70 | m | - |

| Cyclopropyl-CH₂ | 1.20 - 1.30 and 1.05 - 1.15 | m | - |